![molecular formula C7H6N2 B3046103 2-Ethynyl-5-methylpyrimidine CAS No. 1196146-85-6](/img/structure/B3046103.png)
2-Ethynyl-5-methylpyrimidine
Overview
Description
2-Ethynyl-5-methylpyrimidine is an organic compound that belongs to the pyrimidine family . It has a molecular formula of C7H6N2 .
Synthesis Analysis
Pyrimidine derivatives are well known due to their remarkable pharmacological potential in various fields of science. They are also present in some natural substances like DNA and RNA. These scaffolds manifest diversified biological activities such as antimicrobial, antiinflammatory, anti-HIV, antitubercular, antitumor, antineoplastic, and antimalarial .Molecular Structure Analysis
The molecular structure of 2-Ethynyl-5-methylpyrimidine is characterized by a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The ethynyl radical, a key intermediate in the combustion of various alkynes, will rapidly react with molecular oxygen to produce a variety of products . Two dominate reaction pathways from the ethynyl peroxy radical include oxygen–oxygen cleavage from the ethynyl peroxy radical that is initially formed to produce HCCO (2 A″) and O (3 P) and an isomerization of the ethynyl peroxy radical to eventually yield HCO (2 A′) and CO (1 Σ +) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethynyl-5-methylpyrimidine include a density of 1.0±0.1 g/cm3, boiling point of 191.5±28.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, enthalpy of vaporization of 41.0±3.0 kJ/mol, flash point of 68.4±16.6 °C, and index of refraction of 1.534 .Scientific Research Applications
Antimicrobial Applications
Pyrimidines have been extensively studied as potential antimicrobial agents. Specifically, 2-Ethynyl-5-methylpyrimidine may exhibit antibacterial, antifungal, or antiviral properties. Researchers investigate its efficacy against various pathogens, aiming to develop novel treatments .
Neurological Disorders
Pyrimidines play a role in central nervous system (CNS)-active agents. Researchers investigate whether 2-Ethynyl-5-methylpyrimidine interacts with neural receptors, neurotransmitters, or neuroprotective pathways. Its potential as an antidepressant or neuroprotective agent is of interest .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Mode of Action
It is known that some 2-aminopyrimidines, which are structurally similar to 2-ethynyl-5-methylpyrimidine, have been reported to be active in low micromolar to submicromolar concentration . This suggests that these compounds may interact with their targets in a way that inhibits the growth or function of the organisms.
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways, potentially disrupting the normal functioning of cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that some pyrimidine derivatives have exhibited quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that its stability could be affected by factors such as temperature and humidity.
Future Directions
properties
IUPAC Name |
2-ethynyl-5-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-8-4-6(2)5-9-7/h1,4-5H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLJTIAKJAHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858642 | |
Record name | 2-Ethynyl-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-methylpyrimidine | |
CAS RN |
1196146-85-6 | |
Record name | 2-Ethynyl-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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